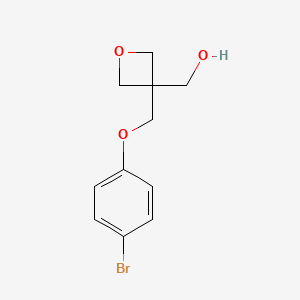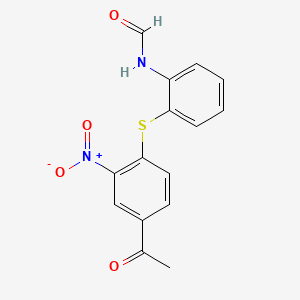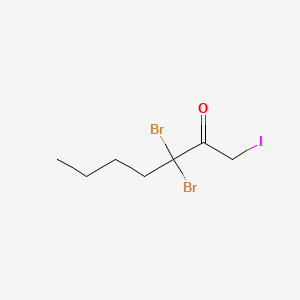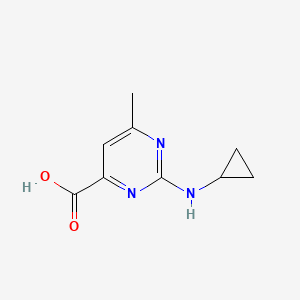
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into a quinoline precursor.
Halogenation: Chlorination and fluorination at specific positions on the quinoline ring.
Methylation: Introduction of the methyl group.
Cyclization: Formation of the quinoline ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic steps for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, especially at the nitro group.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted quinolines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible development as a pharmaceutical agent due to its quinoline backbone.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the nitro, chloro, and fluoro groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroquinoline: Lacks the nitro and fluoro groups.
6-Fluoroquinoline: Lacks the chloro and nitro groups.
1-Methylquinoline: Lacks the chloro, fluoro, and nitro groups.
Uniqueness
4-Chloro-6-fluoro-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C10H6ClFN2O3 |
|---|---|
Peso molecular |
256.62 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C10H6ClFN2O3/c1-13-7-3-2-5(12)4-6(7)8(11)9(10(13)15)14(16)17/h2-4H,1H3 |
Clave InChI |
NGFBDEMCRAHDIY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)C(=C(C1=O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)







![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
